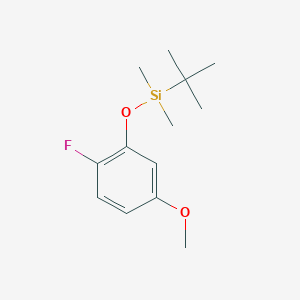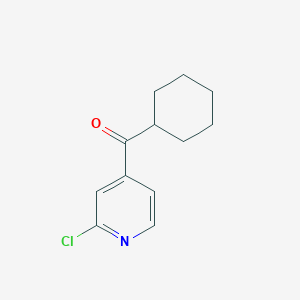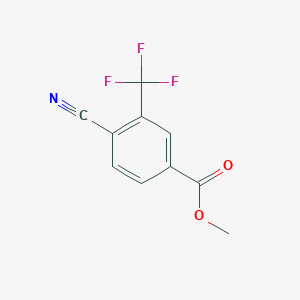
4,4,4-Trifluoro-1-phenylbutan-1-ol
Descripción general
Descripción
4,4,4-Trifluoro-1-phenylbutan-1-ol (TFPB) is a synthetic organic compound with a variety of applications in the scientific research field. It is a colorless liquid with a low boiling point and is soluble in most organic solvents. TFPB is used in a variety of laboratory experiments, including synthesis, drug design, and biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Chemical Reactions and Molecular Structures
Trifluoromethylated Oxaphospholanes Synthesis : 4,4,4-Trifluoro-1-phenylbutan-1-ol is used in the synthesis of trifluoromethylated oxaphospholanes, showcasing its utility in complex chemical reactions involving dichlorophosphines (Ratner, Lork, Pashkevich, & Röschenthaler, 1997).
Novel Reaction with Iodobenzene Diacetate : It plays a role in a novel chemical reaction with iodobenzene diacetate, assisted by Copper(II) and 2,2′-biimidazole, leading to unexpected product formation (Zhou, Zeng, & Zou, 2010).
Copper(II) Complexes Formation : It's involved in the formation of Copper(II) complexes with various ligands, providing insights into the molecular structures and hydrogen-bonded networks of these complexes (Perdih, 2017).
Synthesis of Nanoparticles and Novel Compounds
Electrogenerated Base-Promoted Synthesis : The compound is a key player in the electrochemical synthesis of novel nanoparticles, showcasing an innovative approach to chemical synthesis (Goodarzi & Mirza, 2020).
Antitumor Activity and Molecular Docking : Research includes its derivatives in antitumor activity studies and molecular docking, highlighting its potential in pharmacological research (Al-Suwaidan et al., 2015).
One-Pot Synthesis of Triazolo[1,5-a]pyrimidine Derivatives : Its use in the one-pot synthesis of derivatives in ionic liquid is notable for its operational simplicity and high yields (Li et al., 2011).
Crystal Packing and Structure Analysis
Influence on Crystal Packing : The addition of fluorine atoms to diketonato backbones, such as in 4,4,4-Trifluoro-1-phenylbutan-1-ol, affects crystal packing in Co(II) complexes, providing insights into the role of fluorine in molecular interactions (Perdih, 2014).
Generation of Unstable and Gaseous Compounds : Research on its catalyzed generation of trifluoroacetaldehyde and its direct aldol reaction offers insights into chemical process dynamics (Funabiki et al., 2017).
Photostabilization and Polymer Research
- Photostabilization of Polymers : Its derivatives, like benzoyl-trifluoroacetone, are studied for their ability to photostabilize polymers, crucial in materials science and polymer chemistry (Wu, Chang, Mou, & Rabek, 1991).
Propiedades
IUPAC Name |
4,4,4-trifluoro-1-phenylbutan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O/c11-10(12,13)7-6-9(14)8-4-2-1-3-5-8/h1-5,9,14H,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYFFRDJKKVCBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCC(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



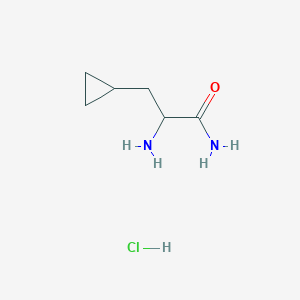
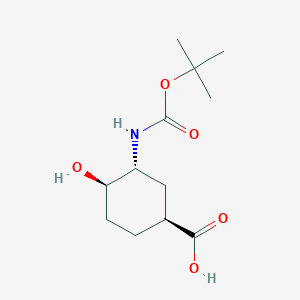
![4-{[3-(Trimethoxysilyl)propoxy]methyl}-1,3-dioxolan-2-one](/img/structure/B6334204.png)






